molecular formula C6H12Cl2N2 B8241781 2-Ethynylpiperazine dihydrochloride

2-Ethynylpiperazine dihydrochloride

Cat. No.: B8241781
M. Wt: 183.08 g/mol
InChI Key: QSENMHOSKDJLMK-UHFFFAOYSA-N
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Description

2-Ethynylpiperazine dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynylpiperazine dihydrochloride typically involves the cyclization of ethylenediamine derivatives. One common method includes the reaction of ethylenediamine with acetylene in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of piperazine derivatives, including this compound, often involves catalytic processes. These processes can include both intermolecular and intramolecular cyclization reactions. The use of ethylenediamine and acetylene as starting materials is common, with catalysts such as palladium or ruthenium being employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylpiperazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the piperazine ring .

Scientific Research Applications

2-Ethynylpiperazine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with GABA receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

  • 2-Ethylpiperazine dihydrochloride
  • 1-Benzylpiperazine
  • 1,4-Dibenzylpiperazine

Comparison: 2-Ethynylpiperazine dihydrochloride is unique due to the presence of the ethynyl group, which can impart distinct chemical and biological properties. Compared to other piperazine derivatives, it may exhibit different reactivity and pharmacological profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-ethynylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h1,6-8H,3-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSENMHOSKDJLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CNCCN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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